7-Bromo-6-chloropyrido[2,3-b]pyrazine
CAS No.: 1823374-98-6
Cat. No.: VC4824600
Molecular Formula: C7H3BrClN3
Molecular Weight: 244.48
* For research use only. Not for human or veterinary use.
![7-Bromo-6-chloropyrido[2,3-b]pyrazine - 1823374-98-6](/images/structure/VC4824600.png)
Specification
CAS No. | 1823374-98-6 |
---|---|
Molecular Formula | C7H3BrClN3 |
Molecular Weight | 244.48 |
IUPAC Name | 7-bromo-6-chloropyrido[2,3-b]pyrazine |
Standard InChI | InChI=1S/C7H3BrClN3/c8-4-3-5-7(12-6(4)9)11-2-1-10-5/h1-3H |
Standard InChI Key | XRVLIAZLPDGRHR-UHFFFAOYSA-N |
SMILES | C1=CN=C2C(=N1)C=C(C(=N2)Cl)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a bicyclic pyrido[2,3-b]pyrazine scaffold, where a pyridine ring is fused with a pyrazine ring at the 2,3- and 3,2-positions, respectively. Bromine and chlorine atoms occupy the 7- and 6-positions, respectively, introducing steric and electronic effects that modulate reactivity .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 261.38 g/mol |
SMILES | C1=CN=C2C(=N1)C=C(C(=N2)Cl)Br |
InChIKey | XRVLIAZLPDGRHR-UHFFFAOYSA-N |
The SMILES notation delineates the fused rings and halogen positions, while the InChIKey provides a unique identifier for database searches .
Predicted Physicochemical Properties
Collision cross-section (CCS) values, predicted via computational methods, offer insights into the compound’s gas-phase ion mobility.
Table 2: Predicted Collision Cross-Sections (Ų)
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 243.92717 | 139.8 |
[M+Na]+ | 265.90911 | 146.9 |
[M-H]- | 241.91261 | 140.4 |
These values suggest moderate polarizability and adduct-dependent mobility, relevant for mass spectrometry-based analyses .
Synthetic Strategies and Optimization
Halogenation Approaches
The synthesis of 7-bromo-6-chloropyrido[2,3-b]pyrazine typically involves sequential halogenation of a pyrido[2,3-b]pyrazine precursor. A two-step protocol may include:
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Bromination: Treatment with in at 0°C to introduce bromine at the 7-position.
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Chlorination: Subsequent reaction with or a chlorinating agent (e.g., ) to install chlorine at the 6-position .
Palladium-Catalyzed Cross-Coupling
Adapting methodologies from thieno[2,3-b]pyrazine syntheses , Suzuki-Miyaura coupling could functionalize the bromo-substituent. For example:
Optimized conditions (e.g., , 80°C, DME/HO) may yield derivatives for structure-activity studies .
Physicochemical and Spectroscopic Profiles
Solubility and Stability
The compound’s low polar surface area (≈50 Ų) predicts limited aqueous solubility, favoring organic solvents like DMSO or DMF. Stability studies are lacking, but analogous halogenated heterocycles exhibit sensitivity to light and moisture, necessitating storage under inert conditions .
Computational Spectroscopy
While experimental spectra are unavailable, density functional theory (DFT) simulations could predict -NMR shifts. For instance, the deshielded proton at position 5 may resonate near δ 9.2 ppm due to electron withdrawal by adjacent halogens .
Future Directions and Research Opportunities
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Synthetic Methodologies: Develop one-pot halogenation protocols to improve efficiency.
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Biological Screening: Evaluate the compound’s activity against kinase targets or antimicrobial panels.
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Computational Modeling: Predict ADMET properties to guide drug discovery efforts.
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